Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It has a molecular weight of 193.25 and its formula is C11H15NO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(benzylamino)acetate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate are not available, Ethyl 2-(benzylamino)acetate is known to be used in various chemical reactions due to its high reactivity .Physical And Chemical Properties Analysis
Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It has a high solubility in DMSO . The compound has a molecular weight of 193.25 and its formula is C11H15NO2 .Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. The synthesis of such compounds often involves cyclization reactions, characterizations by spectroscopic methods (FTIR, NMR), and crystallographic analysis to determine their structure. For instance, a study detailed the synthesis, spectroscopic characterization, and crystallographic behavior of a closely related compound, using density functional theory (DFT) for further theoretical insight into its structure and properties (Haroon et al., 2018).
Potential in Drug Development
Research has shown that certain derivatives exhibit significant biological activities, including anticancer properties. For example, derivatives have been synthesized and evaluated for in vitro and in vivo activities, showing promising results as apoptosis-inducing agents for breast cancer (Gad et al., 2020).
Enzymatic Kinetic Resolution
The compound has been used as an intermediate in the enzymatic kinetic resolution of related compounds, which is crucial for producing enantiomerically pure substances important in drug synthesis. A study demonstrated the lipase-catalyzed transesterification reaction's efficiency in achieving high enantiomeric excess and yield, highlighting the compound's role in synthesizing chiral drugs (Kasture et al., 2005).
Nonlinear Optical Properties
Thiazole derivatives, including Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate, have been investigated for their nonlinear optical (NLO) properties, which are essential for optoelectronic applications. Research combining experimental and computational analyses has revealed these compounds' potential as NLO materials, contributing to the development of new optoelectronic devices (Haroon et al., 2020).
Safety And Hazards
Future Directions
Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . Its future directions could involve further exploration of its potential applications in various fields of research and industry.
properties
IUPAC Name |
ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSAVNDMVKWSPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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